
N-cyano-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyano-2-methylbenzamide: is an organic compound with the molecular formula C9H8N2O It is a derivative of benzamide, where the amide nitrogen is substituted with a cyano group and the benzene ring is substituted with a methyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Cyanoacetylation: One of the common methods to synthesize N-cyano-2-methylbenzamide involves the reaction of 2-methylbenzamide with cyanoacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Aminolysis of Cyanoacetic Esters: Another method involves the reaction of 2-methylbenzonitrile with cyanoacetic acid esters under basic conditions. This method can be performed using various bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-cyano-2-methylbenzamide can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group, forming various substituted amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: 2-methylbenzoic acid or 2-methylbenzaldehyde.
Reduction: 2-methylbenzylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-cyano-2-methylbenzamide is used as an intermediate in the synthesis of heterocyclic compounds. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential as enzyme inhibitors and receptor modulators. They are investigated for their anti-inflammatory, analgesic, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also employed in the development of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of N-cyano-2-methylbenzamide and its derivatives often involves interaction with specific enzymes or receptors. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- N-cyano-2-chlorobenzamide
- N-cyano-2-ethylbenzamide
- N-cyano-2-methoxybenzamide
Comparison: N-cyano-2-methylbenzamide is unique due to the presence of the methyl group, which can influence its reactivity and binding properties. Compared to N-cyano-2-chlorobenzamide, the methyl group is less electron-withdrawing than the chloro group, potentially leading to different reactivity patterns. The presence of the methyl group also affects the compound’s steric properties, which can influence its interactions with biological targets.
Eigenschaften
CAS-Nummer |
62995-73-7 |
|---|---|
Molekularformel |
C9H8N2O |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
N-cyano-2-methylbenzamide |
InChI |
InChI=1S/C9H8N2O/c1-7-4-2-3-5-8(7)9(12)11-6-10/h2-5H,1H3,(H,11,12) |
InChI-Schlüssel |
OARPGCYYKTZRCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


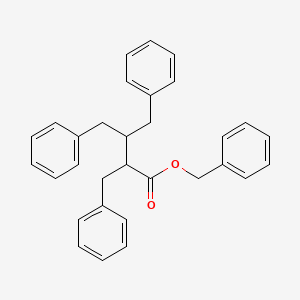
![[7,9-Dichloro-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone](/img/structure/B11993794.png)
![3-bromo-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide](/img/structure/B11993799.png)
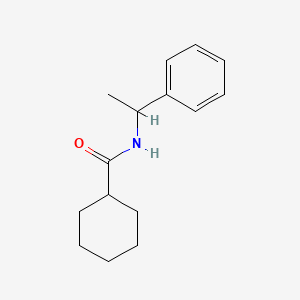
![9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11993804.png)
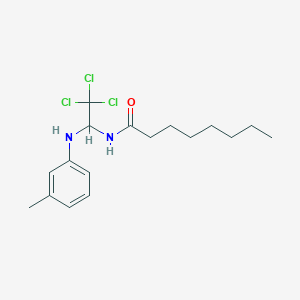



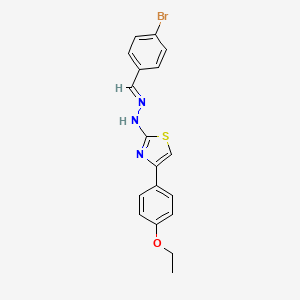
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11993848.png)
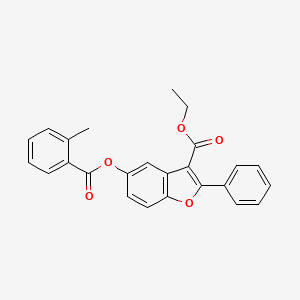
![2-phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide](/img/structure/B11993858.png)

